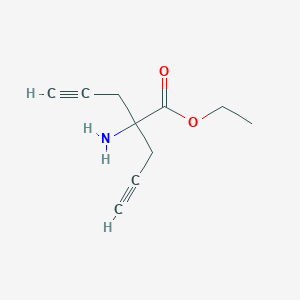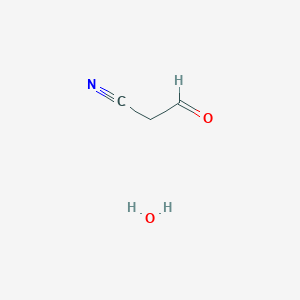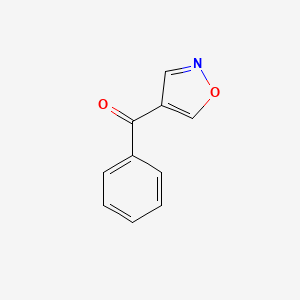
1-tert-Butoxy-4-(2-chloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-4-(2-chloroethyl)benzene is an organic compound with the molecular formula C12H17ClO It is characterized by a benzene ring substituted with a tert-butoxy group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-4-(2-chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-tert-butoxy-4-bromobenzene with 2-chloroethyl magnesium bromide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the two reactants .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-4-(2-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The tert-butoxy group can be oxidized under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 1-tert-butoxy-4-(2-hydroxyethyl)benzene.
Oxidation: Oxidation of the tert-butoxy group can produce 1-tert-butoxy-4-(2-chloroacetyl)benzene.
Scientific Research Applications
1-tert-Butoxy-4-(2-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether cleavage.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butoxy-4-(2-chloroethyl)benzene exerts its effects involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The tert-butoxy group can stabilize intermediates through electron-donating effects, facilitating various chemical transformations .
Comparison with Similar Compounds
1-tert-Butoxy-4-chlorobenzene: Similar structure but lacks the 2-chloroethyl group.
1-tert-Butoxy-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-tert-Butoxy-4-(2-hydroxyethyl)benzene: Similar structure but with a hydroxy group instead of a chloro group.
Properties
CAS No. |
162516-41-8 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 |
InChI Key |
SEUTWXVPPYCPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)








![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)
